3H-Indol-3-one, 2-(2-pyridinyl)-
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Overview
Description
3H-Indol-3-one, 2-(2-pyridinyl)- is a heterocyclic compound that combines an indole and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indol-3-one, 2-(2-pyridinyl)- can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with isatin under specific conditions to yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3H-Indol-3-one, 2-(2-pyridinyl)- often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced equipment and technology ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3H-Indol-3-one, 2-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound. Substitution reactions can result in derivatives with various functional groups .
Scientific Research Applications
3H-Indol-3-one, 2-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biological assays to investigate its effects on various biological systems.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3H-Indol-3-one, 2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridinyl)-3H-indol-3-one N-oxide
- 2-(3-Pyridinyl)-3H-indol-3-one
- 2-(4-Pyridinyl)-3H-indol-3-one
Uniqueness
3H-Indol-3-one, 2-(2-pyridinyl)- is unique due to its specific combination of indole and pyridine moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
3184-77-8 |
---|---|
Molecular Formula |
C13H8N2O |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-pyridin-2-ylindol-3-one |
InChI |
InChI=1S/C13H8N2O/c16-13-9-5-1-2-6-10(9)15-12(13)11-7-3-4-8-14-11/h1-8H |
InChI Key |
BXNDNLWSOCORNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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